An In-depth Technical Guide to 2-chloro-1-(5-methoxy-1H-indol-3-yl)ethanone: Synthesis, Properties, and Applications
An In-depth Technical Guide to 2-chloro-1-(5-methoxy-1H-indol-3-yl)ethanone: Synthesis, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-chloro-1-(5-methoxy-1H-indol-3-yl)ethanone (CAS No: 30030-91-2) is a key heterocyclic building block of significant interest in medicinal chemistry and synthetic organic chemistry.[1][2] As an α-haloketone derivative of the indole scaffold, its structure is primed for a variety of chemical transformations. The indole nucleus is a privileged structure in drug discovery, and the presence of a reactive chloromethyl ketone group at the C3 position, coupled with a methoxy substituent at the C5 position, makes this compound a versatile intermediate for the synthesis of complex molecular architectures and pharmacologically active agents.[1][3]
This technical guide provides a comprehensive overview of the core properties, synthesis, chemical reactivity, and potential applications of 2-chloro-1-(5-methoxy-1H-indol-3-yl)ethanone. It is intended to serve as a valuable resource for scientists engaged in the design and synthesis of novel therapeutics.
Physicochemical Properties
A summary of the key physicochemical properties for 2-chloro-1-(5-methoxy-1H-indol-3-yl)ethanone is presented in Table 1. This data is essential for its handling, storage, and use in chemical reactions.
| Property | Value | Reference(s) |
| CAS Number | 30030-91-2 | [2][4] |
| Molecular Formula | C₁₁H₁₀ClNO₂ | [2][4] |
| Molecular Weight | 223.66 g/mol | [2][4] |
| Appearance | Off-white to gray solid | [1] |
| Purity | Typically ≥97% (HPLC) | [1][5][6] |
| Storage | Recommended storage for powder: -20°C (long-term), 4°C (short-term) | [1] |
Synthesis: The Friedel-Crafts Acylation Approach
The principal and most direct method for the synthesis of 2-chloro-1-(5-methoxy-1H-indol-3-yl)ethanone is the Friedel-Crafts acylation of 5-methoxyindole.[6] This electrophilic aromatic substitution reaction introduces the chloroacetyl group at the C3 position of the indole ring, which is the most nucleophilic site.
Mechanism of Action
The reaction is typically catalyzed by a Lewis acid, such as aluminum chloride (AlCl₃) or ferric chloride (FeCl₃). The Lewis acid coordinates to the chlorine atom of chloroacetyl chloride, generating a highly electrophilic acylium ion (or a reactive acyl chloride-Lewis acid complex). The electron-rich indole ring then attacks this electrophile, leading to the formation of a sigma complex (arenium ion). Subsequent deprotonation restores the aromaticity of the indole ring, yielding the final product.
Diagram: Generalized Friedel-Crafts Acylation Workflow
Caption: General workflow for Friedel-Crafts acylation.
Representative Experimental Protocol
Materials:
-
5-Methoxyindole
-
Chloroacetyl chloride
-
Anhydrous aluminum chloride (AlCl₃)
-
Anhydrous dichloromethane (DCM)
-
Crushed ice
-
Concentrated Hydrochloric Acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexane/Ethyl acetate solvent system
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, suspend anhydrous aluminum chloride (1.2 eq.) in anhydrous dichloromethane.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add chloroacetyl chloride (1.1 eq.) to the stirred suspension.
-
After stirring for 15-20 minutes at 0 °C, add a solution of 5-methoxyindole (1.0 eq.) in anhydrous dichloromethane dropwise via the dropping funnel, maintaining the internal temperature below 5 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, carefully and slowly pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated HCl with vigorous stirring.[8]
-
Transfer the mixture to a separatory funnel. Separate the organic layer and extract the aqueous layer with dichloromethane (2 x volumes).
-
Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.[8]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude solid by column chromatography on silica gel using a hexane-ethyl acetate gradient or by recrystallization from a suitable solvent (e.g., ethanol) to afford pure 2-chloro-1-(5-methoxy-1H-indol-3-yl)ethanone.
Spectroscopic Characterization (Predicted)
Although specific, published spectra for this compound are not available, its structure allows for the confident prediction of its key spectroscopic features.
¹H NMR Spectroscopy
The proton NMR spectrum is expected to show characteristic signals for each unique proton environment in the molecule.
-
Indole N-H: A broad singlet, typically downfield (> 8.0 ppm).
-
Aromatic Protons (Indole Ring): Signals in the aromatic region (approx. 6.8-7.8 ppm). The proton at C4 will likely be a doublet, the proton at C6 a doublet of doublets, and the proton at C7 a doublet, reflecting their respective couplings. The C2 proton will appear as a singlet further downfield.
-
Chloromethyl Protons (-CH₂Cl): A sharp singlet, typically in the range of 4.5-4.8 ppm.
-
Methoxy Protons (-OCH₃): A sharp singlet, typically around 3.8-3.9 ppm.
¹³C NMR Spectroscopy
The carbon NMR spectrum will display distinct signals for the 11 carbon atoms.
-
Carbonyl Carbon (C=O): The ketone carbonyl will be the most downfield signal, expected > 185 ppm.
-
Aromatic Carbons: Signals in the range of ~100-156 ppm. The carbon bearing the methoxy group (C5) will be significantly downfield (~156 ppm).
-
Chloromethyl Carbon (-CH₂Cl): A signal around 45-50 ppm.
-
Methoxy Carbon (-OCH₃): A signal around 55-56 ppm.
Infrared (IR) Spectroscopy
Key vibrational frequencies are anticipated.[9]
-
N-H Stretch: A sharp to moderately broad peak around 3300-3400 cm⁻¹.
-
C=O Stretch: A strong, sharp absorption band characteristic of an aryl ketone, expected around 1650-1680 cm⁻¹.
-
C-O Stretch (methoxy): A strong signal in the 1200-1250 cm⁻¹ region.
-
C-Cl Stretch: A signal in the fingerprint region, typically 600-800 cm⁻¹.
Mass Spectrometry
The mass spectrum under electron ionization (EI) would be expected to show a molecular ion peak (M⁺) at m/z 223. A characteristic isotopic pattern for the presence of one chlorine atom ([M]⁺:[M+2]⁺ ratio of approximately 3:1) would be a key diagnostic feature.[10]
Chemical Reactivity and Synthetic Utility
The utility of 2-chloro-1-(5-methoxy-1H-indol-3-yl)ethanone stems from the reactivity of the α-chloro ketone moiety. This functional group is a potent electrophile, making the compound an excellent precursor for a wide range of nucleophilic substitution reactions.
Diagram: Reactivity of 2-chloro-1-(5-methoxy-1H-indol-3-yl)ethanone
Caption: Key nucleophilic substitution pathways.
Nucleophilic Displacement of Chloride
The α-carbon to the ketone is highly activated towards Sₙ2 reactions. This allows for the facile introduction of various functional groups:
-
Amination: Reaction with primary or secondary amines yields α-amino ketones, which are precursors to important pharmacophores, including amino alcohols and diamines. A patent for the synthesis of the histone deacetylase (HDAC) inhibitor Panobinostat describes a related intermediate, 2-chloro-1-(2-methylindol-3-yl)ethanone, being used to generate a tryptamine precursor through a multi-step process involving chloride displacement.[11]
-
Thiolation: Reaction with thiols provides α-thioether ketones.
-
Azidation: Substitution with sodium azide produces α-azido ketones, which can be readily reduced to primary α-amino ketones.
Role as a Precursor in Drug Synthesis
While direct citation is sparse, compounds with this structural motif are critical in constructing more complex molecules. For example, the related 2-methyltryptamine, an intermediate for Panobinostat, can be synthesized from a similar α-chloro ketone.[11] The synthetic logic involves:
-
Reduction of the ketone to a secondary alcohol.
-
Displacement of the chloride with a nitrogen nucleophile (e.g., potassium phthalimide).
-
Hydrolysis/Hydrazinolysis of the phthalimide to liberate the primary amine.
This highlights the potential of 2-chloro-1-(5-methoxy-1H-indol-3-yl)ethanone to serve as a precursor to 5-methoxy-tryptamine derivatives, a common scaffold in neuropharmacology.
Safety and Handling
2-chloro-1-(5-methoxy-1H-indol-3-yl)ethanone is classified as a hazardous substance.[5]
-
Hazards: Causes skin and eye irritation. May cause respiratory irritation. Harmful if swallowed.[5]
-
Precautions: Handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.
-
Incompatibilities: Incompatible with strong oxidizing agents, strong acids, and strong bases.
Conclusion
2-chloro-1-(5-methoxy-1H-indol-3-yl)ethanone is a valuable and versatile intermediate in organic synthesis. Its preparation via Friedel-Crafts acylation is straightforward, and its true synthetic power lies in the reactivity of the α-chloro ketone functionality. This allows for the strategic introduction of nitrogen, sulfur, and other nucleophiles at the C3 side chain, providing a gateway to a diverse range of complex indole derivatives. For drug development professionals, this compound represents a key starting material for building the tryptamine and related pharmacophores that are central to numerous biologically active molecules. Further exploration of its reactivity will undoubtedly continue to contribute to the advancement of medicinal chemistry.
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